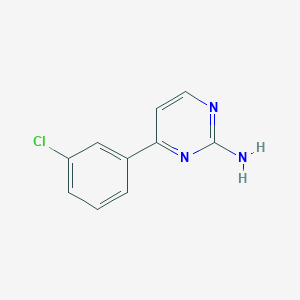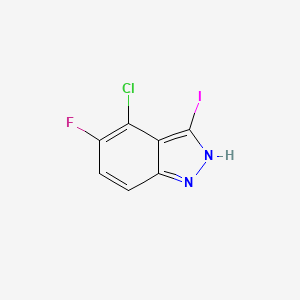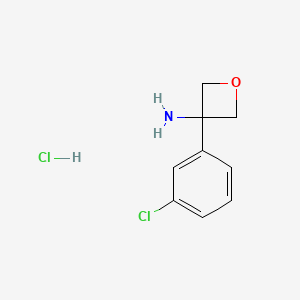
Tert-butyl (3-bromo-2-oxopropyl)carbamate
Overview
Description
Tert-butyl (3-bromo-2-oxopropyl)carbamate is a chemical compound with the CAS Number: 72072-03-8 . It has a molecular weight of 252.11 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) . Chemical Reactions Analysis
This compound can be used as an alkylating reagent for the synthesis of various compounds . For example, it can be used in the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase .Mechanism of Action
Tert-butyl (3-bromo-2-oxopropyl)carbamate is a carbamate derivative that can undergo hydrolysis in the presence of water and a base to form the corresponding carbamic acid. The hydrolysis reaction is reversible and can be used to control the release of the carbamate moiety. The carbamate group can also undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as:
1. Inhibition of proteasome activity.
2. Inhibition of histone deacetylase activity.
3. Inhibition of tumor cell growth.
4. Induction of apoptosis in cancer cells.
5. Modulation of immune response.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl (3-bromo-2-oxopropyl)carbamate in lab experiments are:
1. It is relatively stable and easy to handle.
2. It can be used as a building block for the synthesis of diverse compounds.
3. It can be used to study enzyme mechanisms.
The limitations of using this compound in lab experiments are:
1. It can be toxic to cells at high concentrations.
2. Its solubility in water is limited.
3. Its hydrolysis reaction can be slow.
Future Directions
Some of the future directions for research on Tert-butyl (3-bromo-2-oxopropyl)carbamate are:
1. Development of more efficient synthesis methods.
2. Investigation of its potential as a therapeutic agent for cancer and other diseases.
3. Study of its effects on other biological processes such as autophagy and cell signaling.
4. Development of new derivatives with improved properties.
Conclusion:
This compound is a versatile compound used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Scientific Research Applications
Tert-butyl (3-bromo-2-oxopropyl)carbamate is used in scientific research for various purposes such as:
1. As a building block for the synthesis of biologically active compounds.
2. As a reagent for the synthesis of peptides and proteins.
3. As a substrate for enzyme-catalyzed reactions.
4. As a tool for studying enzyme mechanisms.
5. As a probe for studying protein-protein interactions.
properties
IUPAC Name |
tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFDGMKSRTZSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72072-03-8 | |
| Record name | tert-butyl N-(3-bromo-2-oxopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)





![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)



